Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 674804-96-7
VCID: VC21482101
InChI: InChI=1S/C17H16N2O6/c1-2-23-17(22)13-12(9-4-3-5-19-7-9)15-14(25-16(13)18)11(21)6-10(8-20)24-15/h3-7,12,20H,2,8,18H2,1H3
SMILES: CCOC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)OC(=CC2=O)CO)N
Molecular Formula: C17H16N2O6
Molecular Weight: 344.32g/mol

Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate

CAS No.: 674804-96-7

Cat. No.: VC21482101

Molecular Formula: C17H16N2O6

Molecular Weight: 344.32g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate - 674804-96-7

Specification

CAS No. 674804-96-7
Molecular Formula C17H16N2O6
Molecular Weight 344.32g/mol
IUPAC Name ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-pyridin-3-yl-4H-pyrano[3,2-b]pyran-3-carboxylate
Standard InChI InChI=1S/C17H16N2O6/c1-2-23-17(22)13-12(9-4-3-5-19-7-9)15-14(25-16(13)18)11(21)6-10(8-20)24-15/h3-7,12,20H,2,8,18H2,1H3
Standard InChI Key BWIORMZTMCRQFF-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)OC(=CC2=O)CO)N
Canonical SMILES CCOC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)OC(=CC2=O)CO)N

Introduction

Chemical Identity and Physical Properties

Basic Structural Information

Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate possesses a complex heterocyclic structure with multiple functional groups. Its core structure consists of a pyrano[3,2-b]pyran system, which features two fused pyran rings. This scaffold is further functionalized with several key groups that contribute to its chemical and biological properties.

The molecule contains the following key structural elements:

  • A pyrano[3,2-b]pyran bicyclic core

  • A primary amino group at position 2

  • An ethyl carboxylate at position 3

  • A pyridin-3-yl substituent at position 4

  • A hydroxymethyl group at position 6

  • A ketone (oxo) functionality at position 8

Table 1: Chemical Identity Information

ParameterValue
Chemical NameEthyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate
CAS Number674804-96-7
Molecular FormulaC17H16N2O6
Molecular Weight344.32 g/mol

Physical Characteristics

While comprehensive physical data for this specific compound is limited in the available literature, it typically exists as a solid at room temperature, consistent with other members of the pyrano[3,2-b]pyran class. The compound likely exhibits moderate solubility in polar organic solvents such as methanol, ethanol, and DMSO, which is characteristic of compounds containing both polar functional groups (amino, hydroxyl) and aromatic/heterocyclic systems.

Synthesis and Preparation Methods

General Synthetic Approaches

The synthesis of Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate typically involves multi-step reactions starting from simpler pyran derivatives. Based on synthetic methodologies employed for similar compounds, the preparation likely utilizes a multi-component reaction strategy.

Drawing parallels from related research, a plausible synthetic route might involve a one-pot, three-component condensation reaction similar to those used for analogous compounds . This approach would potentially utilize kojic acid (as a source of the hydroxymethyl-substituted pyranone unit), pyridine-3-carbaldehyde, and ethyl cyanoacetate under basic catalytic conditions.

Catalyst and Reaction Conditions

For similar pyrano[3,2-b]pyran derivatives, DABCO (1,4-diazabicyclo[2.2.2]octane) has proven to be an effective catalyst for promoting the multi-component condensation reactions . The reaction is typically conducted in protic solvents such as methanol or ethanol under reflux conditions.

Table 2: Potential Synthetic Parameters

ParameterDescription
Key ReactantsKojic acid, Pyridine-3-carbaldehyde, Ethyl cyanoacetate
CatalystDABCO (1,4-diazabicyclo[2.2.2]octane)
SolventMethanol or ethanol
TemperatureReflux conditions (60-80°C)
Reaction Time8-12 hours
PurificationRecrystallization or column chromatography

Reaction Mechanism

The reaction mechanism likely proceeds through several key steps:

  • Initial Knoevenagel condensation between ethyl cyanoacetate and pyridine-3-carbaldehyde

  • Michael addition of kojic acid to the α,β-unsaturated intermediate

  • Intramolecular cyclization to form the pyrano[3,2-b]pyran ring system

  • Tautomerization to yield the final product

This mechanism is consistent with that observed for structurally similar compounds, such as spiro[indoline-3,4'-pyrano[3,2-b]pyran] derivatives .

Biological Activity and Applications

Structure-Activity Relationships

The specific substitution pattern in Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate contributes significantly to its potential biological activity:

  • The amino group at position 2 provides hydrogen bonding donor capabilities

  • The ethyl carboxylate at position 3 offers potential for further derivatization

  • The pyridin-3-yl substituent at position 4 enhances interactions with biological targets through additional hydrogen bonding sites

  • The hydroxymethyl group at position 6 contributes to aqueous solubility and target recognition

  • The oxo functionality at position 8 serves as a hydrogen bond acceptor

Table 3: Predicted Structure-Activity Relationships

Structural FeaturePotential Contribution to Bioactivity
Pyrano[3,2-b]pyran coreProvides rigid scaffold for spatial orientation of functional groups
Amino groupHydrogen bond donor; potential interaction with negatively charged amino acid residues
Ethyl carboxylateHydrogen bond acceptor; enhances binding to protein targets
Pyridin-3-yl moietyIncreases nitrogen content; provides additional hydrogen bond acceptor site
Hydroxymethyl groupContributes to water solubility; participates in hydrogen bonding networks
Oxo functionalityHydrogen bond acceptor; potential involvement in covalent binding mechanisms

Analytical Characterization

Spectroscopic Analysis

Based on the compound's structure and analytical techniques commonly used for similar molecules, several spectroscopic methods would be valuable for confirming the identity and purity of Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate:

Nuclear Magnetic Resonance (NMR) Spectroscopy

For related compounds within the pyrano[3,2-b]pyran class, characteristic patterns in 1H NMR and 13C NMR have been reported . Expected key signals for this compound would include:

  • 1H NMR: Triplet and quartet for the ethyl group (approximately δ 1.2-1.3 and 4.0-4.2 ppm), aromatic protons of the pyridine ring (δ 7.0-9.0 ppm), hydroxymethyl protons (δ 4.0-4.5 ppm), amino protons (δ 6.5-8.5 ppm as a broad signal), and the stereogenic proton at position 4 (δ 4.5-5.5 ppm)

  • 13C NMR: Carbonyl carbons (δ 160-170 ppm), aromatic carbons (δ 110-150 ppm), and aliphatic carbons (δ 10-70 ppm)

Infrared (IR) Spectroscopy

Expected characteristic IR absorption bands:

  • N-H stretching (3300-3500 cm-1)

  • O-H stretching (3200-3600 cm-1)

  • C=O stretching (1680-1750 cm-1)

  • C=N and C=C stretching (1600-1680 cm-1)

  • C-O stretching (1050-1300 cm-1)

Chromatographic Methods

High-performance liquid chromatography (HPLC) would be useful for assessing the purity of synthesized Ethyl 2-amino-6-(hydroxymethyl)-8-oxo-4-(pyridin-3-yl)-4,8-dihydropyrano[3,2-b]pyran-3-carboxylate and for monitoring reactions during its synthesis.

Research Status and Future Directions

Current State of Research

Research on pyrano[3,2-b]pyran derivatives has highlighted their versatility in organic synthesis and potential in drug discovery. For this specific pyridine-containing derivative, future studies could focus on:

  • Optimized synthetic methodologies to improve yield and purity

  • Comprehensive biological screening against diverse targets

  • Structure-activity relationship studies through systematic modification of substituents

  • Crystal structure determination to confirm three-dimensional arrangement

  • Computational studies to predict binding modes with potential biological targets

Comparative Analysis with Related Compounds

Structurally related compounds, such as those containing different aromatic or heteroaromatic substituents at position 4, have shown varying biological activities. For example, compounds with 3-chloro-4-nitrophenyl substituents instead of the pyridin-3-yl group exhibit different physicochemical properties and potentially different biological activity profiles .

Table 4: Comparative Analysis of Related Pyrano[3,2-b]pyran Derivatives

CompoundPosition 4 SubstituentMolecular WeightNotable Differences
Target compoundPyridin-3-yl344.32 g/molContains nitrogen in aromatic ring
Related compound3-Chloro-4-nitrophenyl422.8 g/molContains chloro and nitro groups; higher molecular weight
Spiro derivativesPart of spiro system with indolineVariesContains additional nitrogen-containing ring system

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